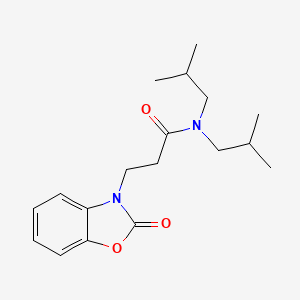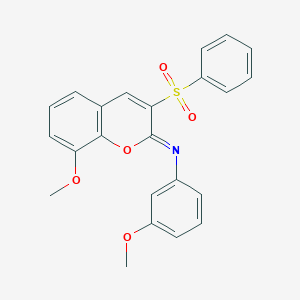![molecular formula C25H21ClFN3O4 B11429017 N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11429017.png)
N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its complex structure, which includes multiple functional groups such as chlorophenyl, fluorobenzyl, methoxyphenyl, and dioxoimidazolidinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazolidinone Core: This can be achieved by reacting an appropriate diamine with a diacid or its derivative under dehydrating conditions.
Introduction of the Benzyl Groups: The benzyl groups can be introduced through nucleophilic substitution reactions using benzyl halides.
Functional Group Modifications: The chlorophenyl, fluorobenzyl, and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the imidazolidinone core, potentially converting it to a more reduced form.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of the imidazolidinone core.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
- This compound
Comparison:
- Structural Uniqueness: The presence of multiple functional groups in this compound makes it unique compared to other similar compounds.
- Chemical Properties: The combination of chlorophenyl, fluorobenzyl, and methoxyphenyl groups imparts distinct chemical properties, such as reactivity and stability.
- Biological Activity: The specific arrangement of functional groups may result in unique biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H21ClFN3O4 |
|---|---|
Molecular Weight |
481.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C25H21ClFN3O4/c1-34-21-12-10-20(11-13-21)30-24(32)22(14-23(31)28-19-8-4-17(26)5-9-19)29(25(30)33)15-16-2-6-18(27)7-3-16/h2-13,22H,14-15H2,1H3,(H,28,31) |
InChI Key |
GUJWYPCHPMNDGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-ethyl-2-sulfanylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B11428957.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}pentanamide](/img/structure/B11428958.png)
![4-Methoxy-N-[(4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]benzamide](/img/structure/B11428966.png)
![Methyl 4-({[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11428980.png)
![8-(3-bromophenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11428989.png)
![N-(4-fluorophenyl)-2-{3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide](/img/structure/B11428995.png)
![8-(2-chloro-6-fluorophenyl)-3-(3-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11428998.png)
![3-(4-fluorophenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11429000.png)
![3-amino-6-benzyl-N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11429006.png)
![8-(2-methylphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11429018.png)
![N-(2,5-Dimethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B11429023.png)

